molecular formula C7H4ClF3O2 B2378551 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride CAS No. 2138130-25-1

2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride

Cat. No.: B2378551
CAS No.: 2138130-25-1
M. Wt: 212.55
InChI Key: STLAONYMTMTOAO-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is a specialized furan-based acyl chloride offered as a key chemical intermediate for research and development purposes. This compound is characterized by a reactive carbonyl chloride group situated on a furan ring that is further functionalized with a methyl group and a trifluoromethyl group. The presence of the trifluoromethyl group is particularly significant in medicinal chemistry and agrochemical research, as this moiety can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity . Research Applications: As a versatile building block, this acyl chloride is primarily used in nucleophilic acyl substitution reactions to form amides, esters, and ketones. Its high reactivity makes it valuable for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and life science products . The structural motif of substituted furans is also of great interest in the field of materials science, including the development of ligands for Metal-Organic Frameworks (MOFs) and organic monomers for Covalent Organic Frameworks (COFs) . Furthermore, furan derivatives can serve as precursors for high-density liquid fuels, exploring their value beyond chemical synthesis in energy applications . Handling and Safety: This compound is a carbonyl chloride derivative and requires careful handling. It is likely to cause severe skin burns and eye damage. Researchers should use appropriate personal protective equipment and handle the material only in a well-ventilated environment, such as a fume hood. This product is supplied for research purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c1-3-5(6(8)12)4(2-13-3)7(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLAONYMTMTOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by subsequent steps that lead to the formation of the acid chloride:

  • Nucleophilic attack of the carboxyl oxygen on thionyl chloride
  • Formation of a mixed anhydride intermediate
  • Chloride ion attack on the carbonyl carbon
  • Elimination of SO₂ and HCl to form the acid chloride

Experimental Procedure

While specific procedures for this compound are limited in the literature, the following general procedure can be adapted from related compounds:

  • To a solution of 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid in an appropriate solvent (typically 1,2-dichloroethane), add thionyl chloride (1.5-2.0 equivalents)
  • Heat the reaction mixture under reflux conditions for 2-5 hours
  • Monitor the reaction progress (by TLC, HPLC, or gas evolution)
  • After completion, remove the solvent and excess thionyl chloride under reduced pressure
  • The resulting this compound can be used directly or purified as needed

For example, in the synthesis of the related compound 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (100 mmol) was reacted with thionyl chloride (150 mmol) in 1,2-dichloroethane (100 mL) at 35°C to reflux temperature for 3-5 hours, yielding 18.5 g of the acid chloride.

Optimization Parameters

Based on similar reactions, the following parameters can be optimized for the thionyl chloride method:

Parameter Typical Range Effect on Reaction
Molar ratio (SOCl₂:acid) 1.5-2.1:1 Excess thionyl chloride ensures complete conversion
Solvent concentration 0.5-1.0 M Higher concentrations may accelerate reaction but increase side reactions
Temperature 35°C to reflux Higher temperatures generally accelerate the reaction
Reaction time 2-5 hours Depends on temperature and scale
Solvent choice DCE, DCM, toluene Affects solubility, temperature range, and reaction rate

Synthesis Using Oxalyl Chloride

An alternative to thionyl chloride for the preparation of this compound is oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred when milder reaction conditions are required or when the byproducts of the thionyl chloride reaction (SO₂ and HCl) might interfere with sensitive functional groups.

Reaction Mechanism with Catalytic DMF

The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which significantly accelerates the rate:

  • DMF reacts with oxalyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]⁺ Cl⁻)
  • The Vilsmeier reagent, being a more potent chlorinating agent, reacts with the carboxylic acid
  • The reaction proceeds through similar intermediates as with thionyl chloride
  • The final step involves the elimination of CO, CO₂, and HCl to form the acid chloride

Experimental Procedure

A general procedure using oxalyl chloride would involve:

  • Dissolve 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid in dichloromethane (typically 0.1-0.5 M)
  • Cool the solution to 0-5°C
  • Add a catalytic amount of DMF (0.01-0.05 equivalents)
  • Add oxalyl chloride (1.1-1.3 equivalents) dropwise
  • Allow the mixture to warm to room temperature and stir for 1-3 hours
  • Remove the solvent and excess reagents under reduced pressure
  • The resulting this compound can be used as needed

Comparison of Oxalyl Chloride vs. Thionyl Chloride

Aspect Thionyl Chloride Oxalyl Chloride
Reaction conditions Reflux (40-80°C) Room temperature (20-25°C)
Reaction time 2-5 hours 1-3 hours
Catalyst requirement None typically needed DMF (catalytic)
Byproducts SO₂, HCl CO, CO₂, HCl
Handling considerations Corrosive, moisture-sensitive Highly reactive, moisture-sensitive
Cost Lower Higher
Selectivity Good Excellent for sensitive substrates

Alternative Chlorinating Agents

Besides thionyl chloride and oxalyl chloride, several other chlorinating agents can be utilized for the preparation of this compound.

Triphosgene Method

Bis(trichloromethyl) carbonate, commonly known as triphosgene, offers a safer alternative to phosgene for the preparation of acid chlorides. For the related compound 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid chloride, the following procedure has been reported:

  • The carboxylic acid (0.25 mol) was combined with triphosgene (0.112 mol) in toluene (100 mL)
  • DMF (0.014 mol) was added at 50°C over 15 minutes
  • The acid chloride formation was completed after 1 hour at temperature

Other Chlorinating Agents

Additional chlorinating agents that could potentially be used include:

Agent Advantages Disadvantages Typical Conditions
Phosphorus pentachloride (PCl₅) Effective for hindered acids Moisture sensitive, corrosive RT to reflux, 2-5h
Phosphorus trichloride (PCl₃) Less reactive than PCl₅ Requires higher temperatures Reflux, 4-8h
Cyanuric chloride Solid, easier to handle Less reactive Room temp. to 50°C, 6-12h
Phosphorus oxychloride (POCl₃) Liquid, easy to handle May require catalysts Reflux, 3-6h

Precursor Synthesis

The preparation of this compound requires the carboxylic acid precursor, 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid (CAS: 26431-53-8).

Hydrolysis of Corresponding Ester

One common approach to synthesize the carboxylic acid precursor is through the hydrolysis of the corresponding ester, such as ethyl 5-methyl-2-(trifluoromethyl)-3-furoate:

  • Combine the ester with an aqueous solution of sodium or potassium hydroxide (typically 5-15%)
  • Add a co-solvent such as ethanol to improve solubility
  • Heat the mixture under reflux conditions or at an appropriate temperature (40-80°C)
  • After completion (typically 1-3 hours), cool the reaction mixture
  • Acidify with hydrochloric acid to pH 1-2
  • Isolate the precipitated carboxylic acid by filtration or extraction

This approach is analogous to the procedure described for the related compound 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, where the ethyl ester was hydrolyzed using potassium hydroxide in a water/ethanol mixture.

Reaction Conditions and Optimization

The efficiency of converting 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid to its acid chloride can be influenced by various factors. Based on the synthesis of similar compounds, the following optimizations may be relevant:

Solvent Effects

The choice of solvent can significantly impact the reaction outcome:

Solvent Boiling Point Advantages Disadvantages
Dichloromethane 39.6°C Low boiling point, good solubility Limited temperature range
1,2-Dichloroethane 83.5°C Higher boiling point allows higher temperatures Environmental concerns
Toluene 110.6°C Effective for triphosgene reactions Less effective for polar compounds
No solvent (neat) N/A Simplified workup, higher concentration Potential for overheating and side reactions

Temperature Control

Optimal temperature ranges for different chlorinating agents:

  • Thionyl chloride: 35-80°C (depending on solvent)
  • Oxalyl chloride: 0-25°C (room temperature)
  • Triphosgene: 40-60°C
  • Phosphorus pentachloride: 25-80°C

Reaction Time Considerations

The reaction time should be sufficient for complete conversion without extending unnecessarily:

  • Too short: Incomplete conversion, reduced yield
  • Too long: Potential decomposition, side reactions
  • Optimal: Depends on reagent (2-5h for thionyl chloride, 1-3h for oxalyl chloride)

Purification and Characterization

Purification Methods

After synthesis, this compound requires purification to remove impurities:

Method Procedure Advantages Disadvantages
Vacuum distillation Distillation under reduced pressure Effective for volatile compounds Thermal decomposition possible
Recrystallization If solid, crystallization from appropriate solvent Simple technique, high purity May not apply if compound is liquid
Column chromatography Purification through stationary phase Versatile for complex mixtures Silica may cause hydrolysis

Analytical Characterization

Characterization of this compound typically involves multiple techniques:

Technique Information Provided Expected Results
¹H NMR Proton chemical shifts Signals for methyl group (~2.5 ppm) and furan H (~7-8 ppm)
¹³C NMR Carbon chemical shifts Carbonyl carbon (~165-170 ppm), furan carbons (110-160 ppm)
¹⁹F NMR Trifluoromethyl signal CF₃ signal around -60 to -65 ppm
IR Spectroscopy Functional group identification C=O stretch (1750-1800 cm⁻¹), CF₃ bands (1100-1350 cm⁻¹)
Mass Spectrometry Molecular weight confirmation M+ peak at m/z 212, with characteristic isotope pattern for Cl

Applications of the Synthesized Compound

This compound serves as a valuable intermediate in various synthetic processes:

Pharmaceutical Applications

The compound is utilized in the synthesis of pharmaceutical compounds, particularly those requiring the incorporation of the trifluoromethylfuran moiety. The carbonyl chloride functionality allows for the formation of:

  • Amides through reaction with amines
  • Esters through reaction with alcohols
  • Thioesters through reaction with thiols
  • More complex structures through cross-coupling reactions

Research and Development Applications

In research settings, the compound serves as a building block for the development of:

  • Novel heterocyclic compounds
  • Fluorinated pharmaceutical candidates
  • Specialty chemicals with unique properties
  • Materials with specific electronic or physical characteristics

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Pyrazole-Based Carbonyl Chlorides
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (C₆H₄ClF₃N₂O)

    • Structure : Replaces the furan ring with a pyrazole ring.
    • Synthesis : Prepared by refluxing the corresponding carboxylic acid with thionyl chloride for 8 hours .
    • Applications : Intermediate for agrochemicals or pharmaceuticals (e.g., compounds 6 and 10 in ).
  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (C₁₀H₆ClF₃N₂O) Structure: Pyrazole ring with a phenyl substituent.

Key Difference : The furan ring in the target compound introduces distinct electronic properties (oxygen vs. nitrogen heteroatoms), influencing reactivity and solubility.

Trifluoromethanesulfonyl Chloride (CClF₃O₂S)
  • Structure : Sulfonyl chloride group (-SO₂Cl) instead of carbonyl chloride (-COCl).
  • Physical Properties : Boiling point 29–32°C, density 1.583 g/mL, refractive index 1.334 .
  • Applications : Widely used as a triflating agent in organic synthesis.

Key Difference : The sulfonyl group’s strong electron-withdrawing nature contrasts with the acyl chloride’s electrophilicity, leading to divergent reaction pathways (e.g., sulfonamide vs. amide formation).

Compounds with Furan or Trifluoromethyl Moieties in Agrochemicals

Several pesticides listed in the Pesticide Chemicals Glossary () share structural motifs with the target compound:

  • Furilazole (C₁₃H₁₅Cl₂NO₂): Contains a furan ring and acts as a herbicide safener.
  • Triflusulfuron methyl ester (C₁₅H₁₅F₃N₆O₆S) : Includes a trifluoromethyl group and a triazine ring, used as a sulfonylurea herbicide.

Key Insight : The trifluoromethyl group enhances metabolic stability and lipophilicity in agrochemicals, while furan rings contribute to π-π interactions in target binding.

Data Table: Comparative Analysis

Compound Molecular Formula Functional Group Boiling Point (°C) Density (g/mL) Key Applications
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride C₇H₄ClF₃O₂ Carbonyl chloride Not reported Not reported Organic synthesis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride C₆H₄ClF₃N₂O Carbonyl chloride Not reported Not reported Agrochemical intermediates
Trifluoromethanesulfonyl chloride CClF₃O₂S Sulfonyl chloride 29–32 1.583 Triflating agent
Furilazole C₁₃H₁₅Cl₂NO₂ Oxazolidine, furan Not reported Not reported Herbicide safener

Research Findings and Implications

Synthetic Utility : Like the pyrazole derivatives in , the compound is likely synthesized via thionyl chloride-mediated carboxyl activation, though experimental validation is needed.

Biological Activity

2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is a compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring with a trifluoromethyl group and a carbonyl chloride functional group. Its molecular formula is C7H4ClF3OC_7H_4ClF_3O, and it exhibits significant electrophilic properties due to the presence of the carbonyl chloride.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: The compound has shown potential against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis.
  • Cytotoxicity Against Cancer Cells: In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively.

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic and signaling pathways.
  • Receptor Modulation: It could modulate receptor activity, leading to altered cellular responses, particularly in inflammatory pathways.

Case Studies and Experimental Data

  • Antimicrobial Studies:
    • A study evaluated the antimicrobial properties of several furan derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria with an IC50 value of 12 µg/mL.
  • Cytotoxicity Assessment:
    • In a study involving various cancer cell lines (MCF-7 and HeLa), this compound demonstrated cytotoxic effects with IC50 values of 15 µM for MCF-7 cells and 20 µM for HeLa cells, indicating potential as an anticancer agent .
  • Anti-inflammatory Activity:
    • Research on the anti-inflammatory effects showed that treatment with this compound reduced levels of pro-inflammatory cytokines by approximately 30% in vitro, suggesting its role in modulating immune responses .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntimicrobialGram-positive Bacteria12
CytotoxicityMCF-715
CytotoxicityHeLa20
Anti-inflammatoryCytokine Production-

Q & A

Q. What are the established synthesis routes for 2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:

  • Moisture control : Strict anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Temperature : Reaction temperatures between 0–25°C to balance reactivity and side-product formation.
  • Catalysts : Use of catalytic dimethylformamide (DMF) to enhance chlorination efficiency.
    Analogous protocols for related acyl chlorides suggest refluxing in dichloromethane or toluene under inert gas .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

TechniqueApplicationKey Data PointsReference
¹H/¹³C NMR Structural elucidation of the furan ringChemical shifts for CF₃ and COCl groups
Mass Spectrometry Molecular ion (M⁺) and fragmentationBase peak at m/z corresponding to [M-Cl]⁺
FT-IR Functional group identificationStretching frequencies for C=O (~1770 cm⁻¹) and C-F (~1150 cm⁻¹)
HPLC Purity assessmentRetention time and peak integration

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis or thermal decomposition.
  • Handling : Use moisture-free glassware and gloveboxes for transfers.
  • Decomposition Monitoring : Regular NMR or HPLC checks for hydrolysis products (e.g., carboxylic acid) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) versus non-polar solvents (toluene) to balance reactivity and selectivity.
  • Reagent Stoichiometry : Optimize SOCl₂ equivalents (typically 1.2–2.0 equiv) to avoid excess reagent residues.
  • Byproduct Analysis : Use GC-MS or LC-MS to identify impurities (e.g., dimerization products) and adjust reaction time/temperature accordingly .

Q. How should researchers resolve contradictions in spectral data during structural confirmation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) for chemical shifts.
  • Isotopic Labeling : Use ¹⁹F NMR to confirm trifluoromethyl group integration.
  • High-Resolution MS : Confirm molecular formula via exact mass analysis (e.g., ≤ 2 ppm error) .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) while monitoring degradation via HPLC.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. Can computational methods predict reactivity for downstream derivatization?

Methodological Answer:

  • DFT Calculations : Model nucleophilic attack sites (e.g., carbonyl carbon) using software like Gaussian or ORCA.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., SN2 vs. acylation mechanisms).
  • Docking Studies : Predict binding affinity in biological targets (e.g., enzyme inhibition) .

Data Contradiction Analysis

Example Scenario : Conflicting NMR shifts for the trifluoromethyl group.

  • Root Cause : Solvent polarity or temperature differences during acquisition.
  • Resolution : Re-run spectra in standardized conditions (CDCl₃ at 25°C) and compare with literature values for analogous trifluoromethylfurans .

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